Ethyl 6-amino-4-bromopicolinate
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Overview
Description
Ethyl 6-amino-4-bromopicolinate is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . It is a derivative of picolinic acid and contains both amino and bromine functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Ethyl 6-amino-4-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequently with iodine in ethanol . This three-step procedure yields ethyl 6-bromopicolinate, which can then be further modified to introduce the amino group, resulting in this compound.
Chemical Reactions Analysis
Ethyl 6-amino-4-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-amino-4-bromopicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-bromopicolinate involves its interaction with specific molecular targets. The amino and bromine groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes, making it useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Ethyl 6-amino-4-bromopicolinate can be compared with other similar compounds such as:
Ethyl 6-bromopicolinate: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester: Similar structure but different substitution pattern, leading to different reactivity and applications.
5-Bromopyridine-3-carboxylic acid ethyl ester: Another brominated pyridine derivative with different properties and uses.
This compound is unique due to the presence of both amino and bromine groups, which provide a combination of reactivity and versatility not found in many other compounds.
Biological Activity
Ethyl 6-amino-4-bromopicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and therapy, supported by various studies and data.
Chemical Structure and Properties
This compound features a brominated pyridine ring with an amino group at the 6-position and an ethyl ester functional group. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and bromine groups facilitate binding to various molecular targets, leading to modulation of biochemical pathways. This interaction can influence cellular processes such as apoptosis and differentiation, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those overexpressing anti-apoptotic proteins like Bcl-2. A study demonstrated that compounds similar to this compound effectively bind to Bcl-2 proteins, enhancing their cytotoxic effects against cancer cells .
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 5-10 | HCT-116 colorectal cancer cells |
Control Compound | >20 | HCT-116 colorectal cancer cells |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, indicating potential therapeutic applications in treating infections .
Case Studies
- Acute Myeloid Leukemia (AML) Differentiation : A phenotypic screening identified small molecules that stimulate differentiation in AML cell lines. This compound was among the candidates showing promising results in promoting differentiation, which is crucial for developing effective AML therapies .
- In Vivo Evaluation : In animal models, compounds related to this compound were administered to assess their anticancer efficacy. Results indicated a reduction in tumor growth in treated groups compared to controls, showcasing the compound's potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at the amino and bromine positions can significantly affect the compound's biological activity. For instance, replacing bromine with chlorine alters reactivity but retains some bioactivity, indicating that the amino group plays a critical role in enhancing interactions with biological targets .
Properties
IUPAC Name |
ethyl 6-amino-4-bromopyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTDUJJBMARVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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